Propyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Propyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification reactions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Propyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce alcohols, and substitution reactions can lead to a wide range of substituted aromatic compounds .
Scientific Research Applications
Propyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Propyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties could be attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
3-(3-Ethoxy-4-hydroxyphenyl)propanoic acid: Shares similar structural features but differs in its carboxylic acid group.
3-(4-Hydroxyphenyl)propionic acid: Another structurally related compound with a hydroxyphenyl group but lacks the ethoxy and pyrimidine moieties.
Uniqueness
Propyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structural complexity allows for diverse applications and makes it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C17H22N2O5 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
propyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H22N2O5/c1-4-8-24-16(21)14-10(3)18-17(22)19-15(14)11-6-7-12(20)13(9-11)23-5-2/h6-7,9,15,20H,4-5,8H2,1-3H3,(H2,18,19,22) |
InChI Key |
NGPRHGPAVWGCQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)O)OCC)C |
Origin of Product |
United States |
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